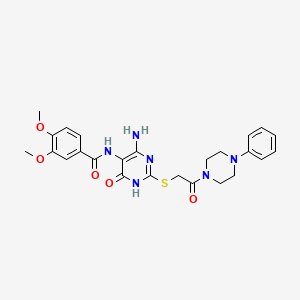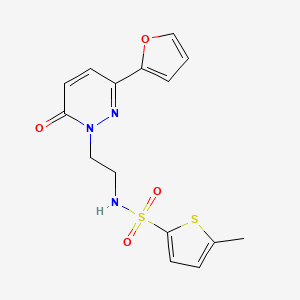
(E)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.46. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polyacrylamide Gel Electrophoresis
Acrylamide plays a crucial role in polyacrylamide gel electrophoresis (PAGE), a technique widely used for separating proteins based on their molecular weight. The chemical reaction of monomeric acrylamide with amines under alkaline conditions is fundamental for the polymerization process in PAGE. This reaction can lead to the formation of covalent bonds between acrylamide and proteins, affecting the electrophoretic mobility of proteins in the gel matrix. Understanding these interactions is critical for improving the accuracy of protein analysis in biochemical research (Geisthardt & Kruppa, 1987).
Fluorescence Binding Studies
The study of p-hydroxycinnamic acid amides, related to acrylamide derivatives, has revealed their interactions with bovine serum albumin (BSA), a model protein. These interactions are crucial for understanding how acrylamide derivatives can affect protein structure and function. The binding of these compounds to BSA was investigated through fluorescence and UV-vis spectral studies, providing insights into the thermodynamics of the binding process and the potential effects on protein conformation. This research has implications for the design of drug delivery systems and the development of new therapeutic agents (Meng et al., 2012).
Controlled Radical Polymerization
Acrylamide derivatives have been utilized in controlled radical polymerization processes, such as reversible addition−fragmentation chain transfer (RAFT) polymerization. This method allows for the synthesis of polymers with specific molecular weights, low polydispersity, and predetermined structures. The polymerization of acrylamide containing amino acid moieties via RAFT has been explored for creating polymers with enhanced isotacticity and potential applications in biomedicine and materials science (Mori, Sutoh, & Endo, 2005).
Optically Active Polyacrylamides
The synthesis of optically active polyacrylamides bearing an oxazoline pendant has demonstrated the influence of stereoregularity on chiroptical properties and chiral recognition. These polymers exhibit enantioselective discrimination abilities, which can be utilized in chiral separation processes, an area of great importance in pharmaceutical research and development (Lu et al., 2010).
pH-Sensitive Polymeric Materials
Acrylamide derivatives have been integrated into pH-sensitive polymeric materials, showing potential for environmental applications, such as organic dye removal. These materials can undergo conformational changes in response to pH variations, affecting their adsorption capacities. Such properties make them suitable for water purification technologies and the development of smart materials for controlled release systems (Zheng et al., 2020).
特性
IUPAC Name |
(E)-N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-19(2,13-22)21-18(24)12-14-5-7-15(8-6-14)20-17(23)10-9-16-4-3-11-25-16/h3-11,22H,12-13H2,1-2H3,(H,20,23)(H,21,24)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVHZWZJAHGELY-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-fluorophenyl)methyl]-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2781360.png)
![5-[(mesitylsulfonyl)amino]-N-(2-methoxyethyl)-2-piperazin-1-ylnicotinamide](/img/structure/B2781361.png)

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2781365.png)



![2-(2-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B2781371.png)

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2781374.png)
![2-amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2781375.png)
![N-(4-methoxyphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide](/img/structure/B2781378.png)
![4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2781379.png)